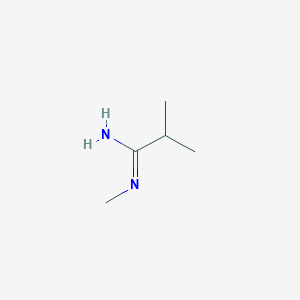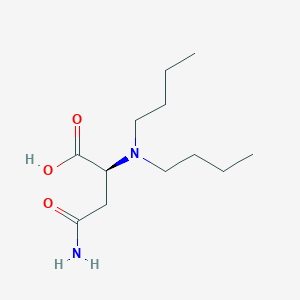
Octane-1-sulfinyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-1-sulfinyl chloride, also known as 1-octanesulfonyl chloride, is an organosulfur compound with the molecular formula C8H17ClO2S. It is a colorless to slightly yellow liquid that is sensitive to moisture and has a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octane-1-sulfinyl chloride can be synthesized through several methods. One common method involves the reaction of octyl thiocyanate with sulfuryl chloride. In this process, sulfuryl chloride is added to octyl thiocyanate, followed by the addition of acetic acid and water. The reaction mixture is then stirred and the product is isolated .
Another method involves the oxidation of octyl thiol using hydrogen peroxide and titanium tetrachloride in acetonitrile. The reaction is carried out at room temperature, and the product is purified by extraction and drying .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The industrial process often includes additional steps for purification and quality control to ensure the product meets specific standards .
Análisis De Reacciones Químicas
Types of Reactions
Octane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives, respectively.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: It can be reduced to form thiols or sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other strong reducing agents are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
Octane-1-sulfinyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of octane-1-sulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl chloride group (SO2Cl) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonyl derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparación Con Compuestos Similares
Octane-1-sulfinyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A smaller molecule with similar reactivity but different physical properties.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with similar reactivity but different steric and electronic properties .
These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.
Propiedades
Número CAS |
72394-49-1 |
|---|---|
Fórmula molecular |
C8H17ClOS |
Peso molecular |
196.74 g/mol |
Nombre IUPAC |
octane-1-sulfinyl chloride |
InChI |
InChI=1S/C8H17ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3 |
Clave InChI |
JVRIZVWQQKDDHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(ethoxycarbonyl)phenyl]iodanium bromide](/img/structure/B14454497.png)
![6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid](/img/structure/B14454502.png)
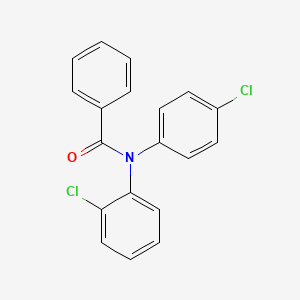
![1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-thione](/img/structure/B14454512.png)
![3-[4-(4-Phenylphenyl)phenyl]benzene-1,2-disulfonic acid](/img/structure/B14454515.png)

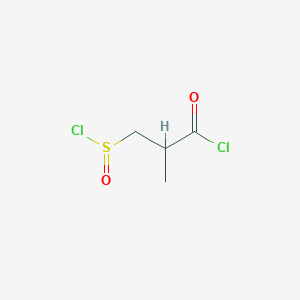
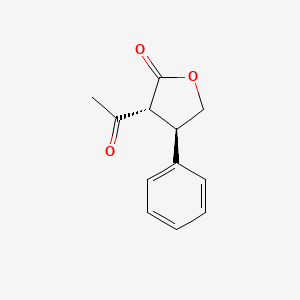

![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14454544.png)
